Lipophilicity Across 2-Methoxyquinoline Analogs
3-Ethynyl-2-methoxyquinoline exhibits an XLogP3 value of 2.7, which falls between the more polar 2-methoxyquinoline (XLogP3 = 2.1) and the more lipophilic 3-ethenyl-2-methoxyquinoline (XLogP3 = 3.3) [1]. Relative to 3-ethynylquinoline (XLogP3 = 2.4, lacking the 2-methoxy group), the target compound gains +0.3 log units in lipophilicity while simultaneously increasing hydrogen-bond acceptor count from 1 to 2 and TPSA from 12.9 to 22.1 Ų [1]. This specific combination of moderate lipophilicity with enhanced polarity offers a differentiated ADME profile that is neither achievable with the mono-substituted analogs nor with the over-lipophilic vinyl variant.
| Evidence Dimension | Computed lipophilicity (XLogP3) and associated molecular descriptors |
|---|---|
| Target Compound Data | XLogP3 = 2.7; HBA = 2; TPSA = 22.1 Ų; MW = 183.21 g/mol |
| Comparator Or Baseline | 2-Methoxyquinoline: XLogP3 = 2.1, HBA = 2, TPSA = 22.1 Ų, MW = 159.18 g/mol. 3-Ethynylquinoline: XLogP3 = 2.4, HBA = 1, TPSA = 12.9 Ų, MW = 153.18 g/mol. 3-Ethenyl-2-methoxyquinoline: XLogP3 = 3.3, HBA = 2, TPSA = 22.1 Ų, MW = 185.22 g/mol |
| Quantified Difference | ΔXLogP3 = +0.3 vs. 3-ethynylquinoline; ΔXLogP3 = +0.6 vs. 2-methoxyquinoline; ΔXLogP3 = -0.6 vs. 3-ethenyl analog. ΔHBA = +1 vs. 3-ethynylquinoline. ΔTPSA = +9.2 Ų vs. 3-ethynylquinoline |
| Conditions | All XLogP3 values computed by XLogP3 3.0 algorithm as reported in PubChem (2025.04.14 release); TPSA computed by Cactvs 3.4.8.18 |
Why This Matters
The XLogP3 of 2.7 positions this compound within the optimal lipophilicity range (2–3) for CNS drug candidate leads, while its higher TPSA relative to 3-ethynylquinoline may reduce hERG liability—a key selection criterion for procurement in lead optimization programs.
- [1] PubChem Compound Summary CID 165610879 (3-Ethynyl-2-methoxyquinoline); CID 1965293 (3-Ethynylquinoline); CID 138869 (2-Methoxyquinoline); CID 11275443 (3-Ethenyl-2-methoxyquinoline). National Library of Medicine. All accessed 2026-04-28. View Source
